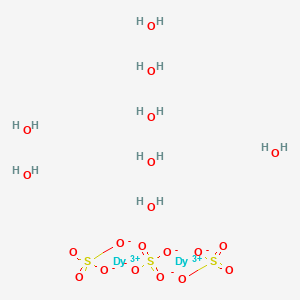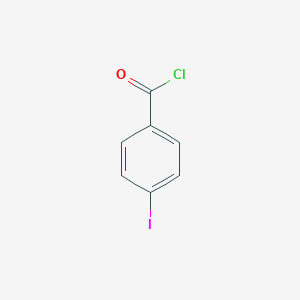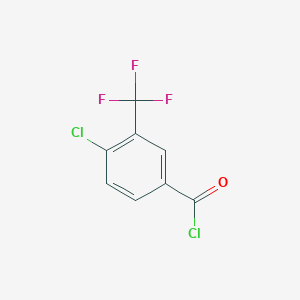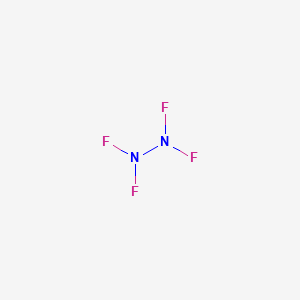
2-Butoxyoxane
Übersicht
Beschreibung
2-Butoxyethanol (BE) is a solvent extensively used in the production of cleaning agents and as a general solvent. It is known for its ability to form aggregates in aqueous solutions and is primarily metabolized in the liver to 2-butoxyacetic acid (2BAA), which is excreted in urine. The compound has been the subject of various studies due to its widespread use and potential toxicological effects .
Synthesis Analysis
While the provided papers do not directly address the synthesis of 2-butoxyethanol, they do provide insights into its behavior in biological systems and its metabolic transformation into 2-butoxyacetic acid. This transformation is crucial for understanding the toxicokinetics of 2-butoxyethanol in organisms .
Molecular Structure Analysis
The molecular dynamics simulations have revealed that 2-butoxyethanol can form intramolecular hydrogen bonds, leading to five-member ring configurations. This behavior is significant at low concentrations and contributes to the formation of micelle-like aggregates as the concentration increases .
Chemical Reactions Analysis
2-Butoxyethanol undergoes metabolic reactions primarily in the liver, where it is converted to 2-butoxyacetic acid. This metabolite is then excreted through the urine. The metabolism involves alcohol and aldehyde dehydrogenases, and inhibitors of these enzymes can protect against BE-induced hematotoxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butoxyethanol have been studied through various methods, including molecular dynamics simulations, Rayleigh scattering, Raman spectra, and x-ray reflection. These studies have shown that 2-butoxyethanol can form different local structures in solution, such as clathrate hydrate-like structures and aggregates, which are dependent on the concentration and temperature of the solution . The blue shift of the CH stretching band for 2-butoxyethanol in water has been observed and investigated, indicating interactions with the solvent .
Case Studies and Toxicokinetics
Several case studies have been conducted to understand the toxicokinetics of 2-butoxyethanol. These studies have shown that 2-butoxyethanol is rapidly cleared from the blood, with its kinetics being linear at occupational exposure levels. However, the elimination of its metabolite, 2BAA, follows dose-dependent, nonlinear kinetics. The toxicokinetics of 2-butoxyethanol and 2BAA are influenced by species, sex, age, duration of exposure, and exposure concentration .
Wissenschaftliche Forschungsanwendungen
Green Solvent Alternatives
- 2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent alternative for the extraction of lipophilic natural products and food ingredients. It is environmentally and economically viable, offering a promising replacement for conventional petroleum-based solvents, with detailed studies on its solvent power, extraction efficiency, toxicological profile, and environmental impacts. The applications of 2-MeOx span several fields of modern plant-based chemistry, illustrating its potential in replacing hexane for green extraction processes (Rapinel et al., 2020).
Chemical Reaction Models and Thermal Safety
- A detailed study of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane (DBPH) decomposition offered insights into its thermal degradation products. This research provided a benchmark for thermal hazard assessment of DBPH, ensuring safer storage conditions. This highlights the significance of understanding the chemical reaction models and safety parameters of compounds related to 2-Butoxyoxane in industrial applications (Das & Shu, 2016).
Corrosion Inhibition
- The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) has been documented for the corrosion inhibition of mild steel in acidic environments. This research contributes to understanding the properties and potential applications of related oxazoles and oxanes in protecting metals against corrosion, emphasizing their practical relevance in industrial settings (Moretti et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-butoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHNQFALNKRKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294643 | |
| Record name | 2-Butoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyoxane | |
CAS RN |
1927-68-0 | |
| Record name | 2-Butoxyoxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butoxyoxane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



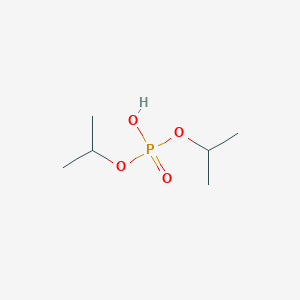
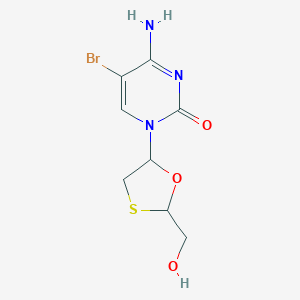
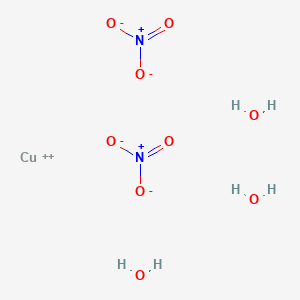
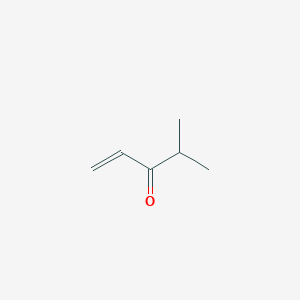
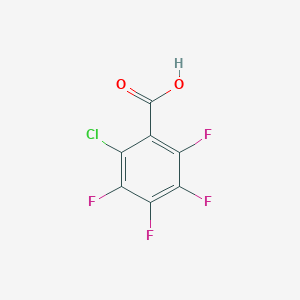
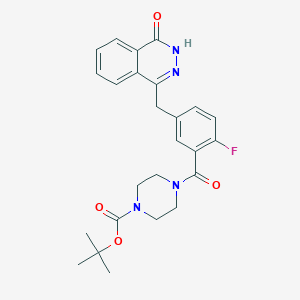
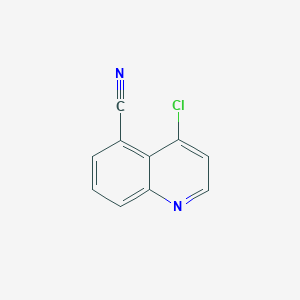
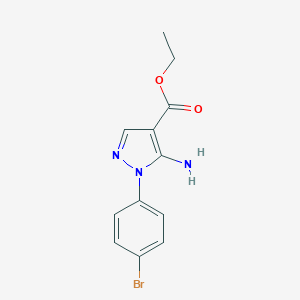
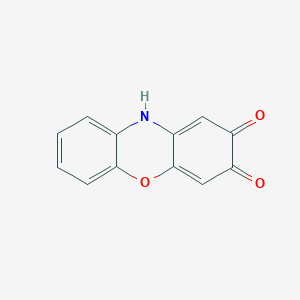
![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
